N-Carbobenzyloxy isoleucinol

Stereoselective synthesis Chiral auxiliary Asymmetric catalysis

Procuring the correct chiral amino alcohol is critical; single-stereocenter analogs fail to replicate isoleucine's 3D geometry. This N-Cbz-protected (2S,3R)-isoleucinol solves that need. - **Stereochemical precision:** Two contiguous chiral centers (2S,3R) - not interchangeable with (2R,3S) enantiomer or valinol/leucinol analogs. - **Orthogonal deprotection:** Cbz group cleaved via H₂/Pd-C without affecting Boc/Fmoc or tert-butyl esters. - **Validated application:** Documented intermediate for Dolastatin 10 dolaisoleuine (Dil) subunit; supports pseudodipeptide synthesis via Rh(II)-catalyzed carbene insertion. - **Supply:** Multiple pack sizes (250mg to 25g), purity ≥98% (HPLC).

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 141113-74-8
Cat. No. B3322009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbobenzyloxy isoleucinol
CAS141113-74-8
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCC(C)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)
InChIKeyRIESWPZCQMFUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzyloxy Isoleucinol: (2S,3R)-Cbz-Amino Alcohol for Chiral Synthesis


N-Carbobenzyloxy isoleucinol (CAS 141113-74-8), systematically named benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate, is an N-Cbz-protected chiral amino alcohol derived from L-isoleucine. With molecular formula C14H21NO3, a molecular weight of 251.32 g·mol⁻¹, and a calculated LogP of 2.595 [1], this compound features two asymmetric carbon centres [(2S,3R)] that confer stereochemical complexity exceeding that of single-stereocentre Cbz-amino alcohol analogs such as N-Cbz-L-valinol and N-Cbz-L-leucinol. The carbobenzyloxy (Cbz) protecting group is orthogonal to both the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, enabling selective deprotection by catalytic hydrogenolysis (H₂, Pd/C) without affecting acid-labile or base-labile protecting groups . The compound serves as a critical chiral intermediate in the synthesis of the antineoplastic pentapeptide Dolastatin 10, specifically in constructing the dolaisoleuine (Dil) subunit [2].

Stereochemical Complexity (2S,3R) dual chiral centres support wider diastereomeric control in asymmetric transformations compared to single-stereocentre analogs.
Orthogonal Cbz Protection Cbz group enables selective amine unveiling via neutral hydrogenolysis, compatible with acid-labile (Boc) and base-labile (Fmoc) protecting groups.
Research Intermediate Context Reported key chiral building block in multi-step synthesis of complex depsipeptide natural products, including the dolaisoleuine subunit.

Why N-Cbz-Amino Alcohols Cannot Be Interchanged


Cbz-protected amino alcohols derived from different natural amino acids are not interchangeable chiral building blocks. The isoleucinol-derived scaffold possesses two contiguous stereogenic centres [(2S,3R) or (1S,2S) depending on nomenclature], in contrast to the single stereocentre of valinol-derived (S-configuration) or leucinol-derived (S-configuration) analogs . This additional stereochemical element determines the three-dimensional orientation of the hydroxymethyl and sec-butyl substituents, directly impacting diastereoselectivity in downstream transformations such as aldol condensations, pseudodipeptide formation, and chiral auxiliary-directed reactions. Furthermore, the Cbz protecting group offers deprotection orthogonality that is distinct from both Boc (acid-labile) and Fmoc (base-labile) groups, meaning substitution with an N-Boc- or N-Fmoc-isoleucinol alters the entire synthetic sequence compatibility [1]. The specific (2S,3R) configuration of CAS 141113-74-8 is enantiomeric to the (2R,3S) form, and procurement of the incorrect enantiomer would invert the stereochemical outcome of any asymmetric synthesis employing this compound.

Stereochemical Mismatch Single-stereocentre Cbz-amino alcohols (valinol, leucinol) lack the second chiral centre, which may significantly alter diastereoselectivity in key bond-forming steps.
Deprotection Orthogonality Boc- or Fmoc-protected isoleucinol requires acidic or basic deprotection, respectively, disrupting synthetic sequences where orthogonal Cbz removal is essential.
Enantiomer Inversion Procurement of the (2R,3S) enantiomer would invert the stereochemical outcome, making chiral identity verification critical before use.

N-Cbz-Isoleucinol Versus Closest Analogs: Quantitative Differentiation


Stereochemical Complexity: Two Chiral Centres Versus One

N-Carbobenzyloxy isoleucinol (CAS 141113-74-8) possesses two asymmetric carbon atoms with defined (2S,3R) absolute configuration, as confirmed by its InChI Key (RIESWPZCQMFUMF-DGCLKSJQSA-N) and MDL number MFCD28387339 . In contrast, N-Cbz-L-valinol (CAS 6216-65-5) and N-Cbz-L-leucinol (CAS 166735-51-9 for the D-enantiomer; the L-form bears a different CAS) each contain only a single stereogenic centre . This doubling of stereochemical elements means that N-Cbz-isoleucinol can generate up to four distinct diastereomeric transition states in reactions at the hydroxymethyl or carbamate positions, compared to only two for single-stereocentre analogs, providing a wider stereochemical control window for asymmetric transformations.

Stereochemical Complexity
Class-level
2 chiral centres (2S,3R) vs. 1 in Cbz-valinol/leucinol analogs; (2S,3S) in Boc-isoleucinol
Broader stereochemical control window for asymmetric synthesis
Based on InChI stereodescriptors and IUPAC nomenclature comparison
Stereoselective synthesis Chiral auxiliary Asymmetric catalysis

Lipophilicity Window: LogP Comparison with N-Cbz-Amino Alcohols

The calculated partition coefficient (LogP) of N-Carbobenzyloxy isoleucinol is 2.595, as reported by two independent sources (Fluorochem and the ZINC docking database) [1]. This value positions the compound between N-Cbz-L-valinol (LogP 2.33) and N-Cbz-L-leucinol (LogP 2.71) [2] on the lipophilicity scale. The approximately 0.27 log unit difference from N-Cbz-valinol and 0.12 log unit difference from N-Cbz-leucinol translate to measurable differences in organic/aqueous partitioning behaviour. Notably, the N-Boc analog (N-Boc-L-isoleucinol, CAS 106946-74-1) has a lower LogP of 2.31 , meaning the Cbz-protected form is approximately 0.29 log units more lipophilic, which can affect solubility, membrane permeability, and extraction efficiency in work-up procedures.

Lipophilicity (LogP)
Reported
LogP 2.595; Δ +0.27 vs. Cbz-valinol, -0.12 vs. Cbz-leucinol, +0.29 vs. Boc-isoleucinol
Intermediate lipophilicity balances extraction efficiency and biphasic reaction compatibility
Computed LogP values from ZINC and ChemSrc databases
Lipophilicity LogP Drug-likeness Partition coefficient

Protecting Group Orthogonality: Cbz Versus Boc and Fmoc

The Cbz (benzyloxycarbonyl) group on N-Carbobenzyloxy isoleucinol is cleaved under neutral conditions by catalytic hydrogenolysis (H₂, Pd/C), yielding toluene and CO₂ as volatile by-products that require no aqueous work-up [1]. In contrast, N-Boc-L-isoleucinol (CAS 106946-74-1) requires acidic conditions (typically TFA or HCl/dioxane) for deprotection, while N-Fmoc-L-isoleucinol (CAS 133565-46-5) requires basic conditions (20% piperidine in DMF) . This orthogonality means that Cbz-isoleucinol can be incorporated into synthetic sequences where Boc- or Fmoc-protected intermediates must remain intact, or vice versa. The Cbz group is also stable to the mildly basic conditions used for Fmoc removal, enabling sequential deprotection strategies in convergent syntheses of complex peptide-based molecules .

Deprotection Orthogonality
Class-level
Cbz: H₂/Pd/C, neutral; Boc: TFA, acidic; Fmoc: piperidine, basic – orthogonal cleavage pathways
Enables sequential deprotection in convergent synthesis of complex peptides
Standard protecting group manifold; Cbz stable to piperidine and TFA
Orthogonal protection Solid-phase peptide synthesis Deprotection strategy Hydrogenolysis

Pharmaceutical Utility: Dolastatin 10 Intermediate Validation

N-Carbobenzyloxy isoleucinol occupies a specific, documented role as an intermediate in the synthesis of Dolastatin 10 (US Patent 4,978,744), a potent antineoplastic pentapeptide that reached Phase II clinical trials [1]. In the published synthetic route, N-(benzyloxycarbonyl)-L-isoleucine is N-methylated with MeI/NaH in THF and subsequently reduced with BH₃/THF to yield N-Cbz-N-methyl-L-isoleucinol, which is then oxidized to the corresponding isoleucinal for aldol condensation with tert-butyl acetate to construct the chiral β-hydroxyheptanoate precursor of the dolaisoleuine (Dil) subunit [2][3]. This pharmaceutical-grade synthetic lineage distinguishes N-Cbz-isoleucinol from analogs such as N-Cbz-valinol or N-Cbz-leucinol, which are not documented as intermediates in approved or clinical-stage drug substance syntheses.

Pharmaceutical Intermediate Utility
Reported
Key intermediate in Dolastatin 10 synthesis (US 4,978,744); converted to dolaisoleuine precursor via N-methylation and aldol condensation
Supports chiral intermediate selection for complex depsipeptide synthesis research
Referenced synthetic route; GI₅₀ of final compound sub-nanomolar (research context)
Dolastatin 10 Antineoplastic Chiral intermediate GMP pharmaceutical synthesis

Physical State: Solid Cbz-Isoleucinol Versus Liquid Boc-Isoleucinol

N-Carbobenzyloxy isoleucinol is supplied as a white to off-white powder or weak solid at ambient temperature , whereas its N-Boc-protected counterpart, N-Boc-L-isoleucinol (CAS 106946-74-1), is a clear, colourless viscous liquid with a boiling point of 121–126 °C at 0.6 mmHg . The solid physical state of the Cbz derivative facilitates accurate gravimetric dispensing for small-scale research syntheses and reduces the risk of volumetric handling errors associated with viscous liquids. The compound is insoluble in water but freely soluble in common organic solvents including ethanol, methanol, dichloromethane, and ethyl acetate , consistent with its calculated LogP of 2.595.

Physical State
Reported
White to off-white powder (solid) vs. colourless viscous liquid for Boc-isoleucinol
Solid form enables accurate gravimetric dispensing for stoichiometric control
Ambient storage and handling per vendor specifications
Physical state Solid handling Weighing accuracy Process chemistry

Recommended Application Scenarios


Orthogonal Cbz Protection in Solution-Phase Peptide Synthesis

When constructing peptide chains containing tert-butyl esters, trityl-protected side chains, or base-sensitive Fmoc groups, N-Cbz-isoleucinol enables selective amine unveiling via neutral hydrogenolysis without compromising other protecting groups . This scenario exploits the orthogonal deprotection profile (Cbz cleaved by H₂/Pd-C; Boc and tert-butyl esters remain intact) [1] and the compound's intermediate LogP of 2.595, which ensures adequate solubility in typical coupling solvents (DMF, CH₂Cl₂, THF) while permitting extractive work-up against aqueous phases .

Chiral Pool Synthesis of Dolaisoleuine-Type Building Blocks

The documented role of N-Cbz-isoleucinol as the penultimate intermediate in the dolaisoleuine (Dil) subunit of Dolastatin 10 [2] provides a validated synthetic template. Following N-methylation and oxidation to the corresponding isoleucinal, the (2S,3R) stereochemistry directs the facial selectivity of the aldol condensation with tert-butyl acetate, establishing the (3R,4S,5S) configuration of the resulting β-hydroxy-γ-amino acid fragment [3]. This application leverages both the stereochemical complexity (two chiral centres) and the pharmaceutical validation of this specific compound.

Synthesis of Pseudodipeptide Isosteres via Carbene Insertion

N-Cbz-isoleucinol, along with N-Cbz-alaninol, valinol, leucinol, and phenylalaninol, has been demonstrated as a substrate for rhodium(II) acetate-catalysed carbene insertion with methyl or ethyl diazoacetate, yielding fully protected pseudodipeptides containing the methyleneoxy (Ψ[CH₂O]) isostere bond [4]. The isoleucinol derivative offers a branched sec-butyl side chain not available from valinol (isopropyl) or leucinol (isobutyl), providing access to pseudodipeptide space that more closely mimics the steric profile of natural isoleucyl residues.

Enantiomeric Purity Verification with Chiral HPLC Detection

The Cbz group provides a strong UV chromophore (λmax ≈ 254–258 nm) that facilitates HPLC detection without requiring additional derivatisation . For procurement quality control, the (2S,3R) configuration can be confirmed against the (2S,3S) diastereomer (derived from L-alloisoleucine) or the (2R,3R) enantiomer using chiral stationary phases such as Chiralpak IA or IB, which have demonstrated baseline resolution of N-Cbz-α-amino acid derivatives [5]. This enables quantitative enantiomeric excess determination as part of incoming material specification testing.

Application
Selection Property
Validation Focus
Solution-phase peptide synthesis
Orthogonal Cbz deprotection profile
Compatibility with acid- and base-labile protecting groups
Dolaisoleuine-type chiral pool synthesis
(2S,3R) stereochemical scaffold
Aldol condensation diastereoselectivity for Dil subunit
Pseudodipeptide isostere synthesis
Branched sec-butyl side chain
Steric profile mimicking isoleucyl residues
Enantiomeric purity QC by HPLC
Cbz UV chromophore
Enantiomeric excess via chiral stationary phase
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